3,3-Dimethylglutarimide
Overview
Description
Synthesis Analysis
The synthesis of 3,3-Dimethylglutarimide and its derivatives involves several key strategies. Notably, asymmetric Michael addition and electrophilic azidation were used in the total synthesis of novel cyclic depsipeptides, highlighting the compound's utility in generating stereogenic centers (Liang, Carroll, & Joullié, 2000). Additionally, a short and efficient synthesis of dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate demonstrates the compound's role in producing enantiomerically pure forms from L-glutamic acid, indicating its significance in stereochemical applications (Paz & Sardina, 1993).
Molecular Structure Analysis
Molecular structure elucidation is crucial for understanding 3,3-Dimethylglutarimide's interaction with metal ions. The interaction of 3,3-Dimethylglutarimide with metal ions like Cu(II), Ni(II), and Zn(II) has been investigated, revealing the formation of complexes and highlighting its ligand properties (Morzyk, Michalska, & Wojciechowski, 1995). Another study on the novel complex aqua-bis(3,3-Dimethylglutarimidato)mercury(II) provided insights into its crystal structure, demonstrating the linear bonding to deprotonated nitrogen atoms of glutarimide rings (Morzyk, Michalska, Wojciechowski, & Głowiak, 1999).
Chemical Reactions and Properties
3,3-Dimethylglutarimide participates in various chemical reactions, including condensation with aldehydes to form functionalized compounds. For instance, condensation with dimethyl 3-methylglutaconate leads to the formation of 5,6-dihydro-2H-pyran-2-ones, illustrating its reactivity and potential in synthesizing protease inhibitors (Audin, Piveteau, Dussert, & Paris, 1999).
Physical Properties Analysis
The physical properties of 3,3-Dimethylglutarimide derivatives, such as solubility and crystallization behavior, are essential for their application in chemical synthesis. Research on triorganotin cations stabilized by intramolecular SnN coordination provides insight into the solubility characteristics of these compounds in water and other solvents (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Chemical Properties Analysis
The chemical stability of 3,3-Dimethylglutarimide derivatives, especially in the context of DPP-IV inhibitors, showcases their utility in medicinal chemistry. A novel synthesis of Boc-3,3-dimethylglutamic acid α-ethyl ester exemplifies the chemical stability evaluation, highlighting the impact of 3,3-dimethyl substituents on intramolecular cyclization rates (Hsu et al., 2011).
Scientific Research Applications
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Spiro-piperidine Inhibitors : This compound has been used in the synthesis of spiro-piperidine inhibitors for the modulation of the M2 proton channel from influenza A virus . The specific methods of application involve chemical reactions with other compounds to form the spiro-piperidine inhibitors. The results of these studies have shown that these inhibitors can effectively modulate the M2 proton channel, which could potentially be used in the treatment of influenza A virus infections.
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Hepatitis C Virus Inhibitors : 3,3-Dimethylglutarimide has also been used in the synthesis of second-generation selective inhibitors of Hepatitis C virus NS3 serine protease . These inhibitors have shown potential in the treatment of Hepatitis C.
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Spirocyclic Oxetanes : This compound is involved in the synthesis of spirocyclic oxetanes . Spirocyclic oxetanes are a type of chemical compound that has potential applications in medicinal chemistry.
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Ru-catalyzed Stereoselective Addition : 3,3-Dimethylglutarimide has been used in Ru-catalyzed stereoselective addition of imides to alkynes . This is a type of chemical reaction that is used in the synthesis of various chemical compounds.
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Arylpiperiazine 5-HT1A Ligands : This compound has been used in the synthesis of metabolically protected arylpiperiazine 5-HT1A ligands . These ligands have potential applications in the treatment of various neurological and psychiatric disorders.
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Biocatalytic Asymmetric Synthesis : 3,3-Dimethylglutarimide has been used in the biocatalytic asymmetric synthesis of chiral amines from ketones . This process is used in the manufacture of sitagliptin, a medication used to treat diabetes.
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Synthesis of β-Adrenoceptor Ligands : This compound has been used in the synthesis of β-adrenoceptor ligands . These ligands have potential applications in the treatment of various cardiovascular and respiratory disorders.
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Enantioselective Synthesis of Securinega Alkaloids : 3,3-Dimethylglutarimide has been used in the enantioselective synthesis of securinega alkaloids . These alkaloids have potential applications in medicinal chemistry.
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Intramolecular Amidocyclopropanation Reactions : This compound has been used in intramolecular amidocyclopropanation reactions . This is a type of chemical reaction that is used in the synthesis of various chemical compounds.
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Selective Antagonists of the a1d Adrenergic Receptor : 3,3-Dimethylglutarimide has been used in the synthesis of selective antagonists of the a1d adrenergic receptor . These antagonists have potential applications in the treatment of various cardiovascular disorders.
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Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones : 3,3-Dimethylglutarimide has been used in the biocatalytic asymmetric synthesis of chiral amines from ketones . This process is used in the manufacture of sitagliptin, a medication used to treat diabetes .
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Synthesis of β-Adrenoceptor Ligands : This compound has been used in the synthesis of β-adrenoceptor ligands . These ligands have potential applications in the treatment of various cardiovascular and respiratory disorders .
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Enantioselective Synthesis of Securinega Alkaloids : 3,3-Dimethylglutarimide has been used in the enantioselective synthesis of securinega alkaloids . These alkaloids have potential applications in medicinal chemistry .
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Intramolecular Amidocyclopropanation Reactions : This compound has been used in intramolecular amidocyclopropanation reactions . This is a type of chemical reaction that is used in the synthesis of various chemical compounds .
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Selective Antagonists of the a1d Adrenergic Receptor : 3,3-Dimethylglutarimide has been used in the synthesis of selective antagonists of the a1d adrenergic receptor . These antagonists have potential applications in the treatment of various cardiovascular disorders .
Safety And Hazards
3,3-Dimethylglutarimide is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers
One relevant paper titled “Platinum(II) complexes containing the 3,3-dimethylglutarimidate ligand” discusses the use of 3,3-Dimethylglutarimide in the formation of Platinum(II) complexes .
properties
IUPAC Name |
4,4-dimethylpiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJCWMGBRDBPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074454 | |
Record name | 3,3-Dimethylglutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylglutarimide | |
CAS RN |
1123-40-6 | |
Record name | 4,4-Dimethyl-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylglutarimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1123-40-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethylglutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylpiperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-DIMETHYLGLUTARIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S2HK9A9UM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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